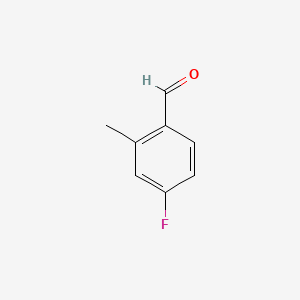

4-Fluoro-2-methylbenzaldehyde

描述

Significance in Contemporary Organic Synthesis

The primary role of 4-Fluoro-2-methylbenzaldehyde is as an intermediate in organic synthesis. innospk.com Its molecular structure, which includes a reactive aldehyde group along with fluorine and methyl substituents, enables it to participate in a variety of chemical reactions such as condensations, oxidations, and reductions. innospk.com These reactions are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. innospk.comcymitquimica.com For example, this compound can be converted into more complex molecules utilized in drug development, where the fluorine atom often enhances metabolic stability and bioavailability. innospk.com

Role as a Key Intermediate in Advanced Chemical Transformations

This compound is a key intermediate in the production of various fine chemicals. cymitquimica.com It is particularly valuable in the synthesis of fluorinated pharmaceutical compounds, including active ingredients for central nervous system drugs and anti-inflammatory agents. eastfine.net The aldehyde functional group facilitates a range of condensation reactions. eastfine.net A notable application is in the preparation of 4-fluoro-2-methylbenzonitrile, an intermediate for the synthesis of trelagliptin, a medication used to treat type 2 diabetes. google.com The process involves the conversion of this compound to 4-fluoro-2-methylbenzaldoxime, which is then converted to the nitrile. google.com

Unique Structural Features and Their Impact on Reactivity

The chemical value of this compound stems from the strategic combination of its substituents. eastfine.net The fluorine atom at the para-position and the methyl group at the ortho-position relative to the formyl (aldehyde) group create unique electronic properties within the aromatic system. eastfine.net The high electronegativity of the fluorine atom enhances the reactivity of the aldehyde group and can improve the metabolic stability of its derivatives. innospk.comeastfine.net The methyl group offers an additional site for further functionalization, rendering the compound particularly useful in multi-step synthetic pathways. eastfine.net The aldehyde group itself is reactive and can undergo nucleophilic addition, reduction to an alcohol, or oxidation to a carboxylic acid. smolecule.com

Structure

3D Structure

属性

IUPAC Name |

4-fluoro-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c1-6-4-8(9)3-2-7(6)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCFIKGEGWFWEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382516 | |

| Record name | 4-Fluoro-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63082-45-1 | |

| Record name | 4-Fluoro-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoro 2 Methylbenzaldehyde and Its Analogs

Established Synthetic Routes and Protocols

Established synthetic strategies for producing 4-Fluoro-2-methylbenzaldehyde and its derivatives rely on fundamental organic reactions that precisely manipulate the structure of aromatic precursors. These methods include activating the aromatic ring for substitution, creating the aldehyde functionality, and modifying it to build more complex molecules.

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for synthesizing substituted aromatic compounds. The mechanism involves the attack of a nucleophile on an aromatic ring that is rendered electron-deficient by the presence of strong electron-withdrawing groups, typically in positions ortho and/or para to a leaving group. nih.gov While a direct synthesis of this compound via SNAr is not commonly documented, the principles apply to analogous structures. For the reaction to proceed, the aromatic ring must be sufficiently activated. For instance, in molecules like 4,5-difluoro-1,2-dinitrobenzene, the two nitro groups strongly activate the ring, allowing for sequential substitution of the fluorine atoms by nucleophiles. nih.gov

In a hypothetical SNAr synthesis of a this compound analog, a precursor like 2,5-difluoronitrobenzene (B1216864) could potentially react with a nucleophile to replace the fluorine at the 5-position, which is para to the activating nitro group. Subsequent chemical steps would then be required to convert the nitro group into a formyl group and the remaining fluorine into a methyl group, a complex and indirect pathway. The reactivity in SNAr reactions is highly dependent on the leaving group, with fluorine being an excellent leaving group for this reaction due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. acgpubs.org

Reductive amination is a highly effective method for converting aldehydes and ketones into primary, secondary, and tertiary amines. organic-chemistry.org This reaction transforms this compound into a wide array of amine derivatives. The process involves two main steps: the initial reaction between the aldehyde and an amine to form an imine intermediate, followed by the reduction of the imine to the corresponding amine. organic-chemistry.org This can be performed as a one-pot procedure where the imine is reduced in situ. harvard.edu

A variety of reducing agents can be employed, with their choice depending on the substrate's reactivity and the desired reaction conditions. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.orgharvard.edu Sodium triacetoxyborohydride is particularly mild and selective, making it suitable for a broad range of aldehydes and amines. organic-chemistry.org

The reaction is versatile, accommodating primary and secondary amines as nucleophiles to yield secondary and tertiary amine products, respectively. nih.govnih.gov

Table 1: Examples of Reductive Amination Reactions with this compound

| Amine Reactant | Reducing Agent | Product |

|---|---|---|

| Ammonia (NH₃) | H₂/Co catalyst | (4-Fluoro-2-methylphenyl)methanamine |

| Methylamine (CH₃NH₂) | Sodium Triacetoxyborohydride | 1-(4-Fluoro-2-methylphenyl)-N-methylmethanamine |

| Aniline (C₆H₅NH₂) | Sodium Cyanoborohydride | N-((4-Fluoro-2-methylphenyl)methyl)aniline |

The synthesis of this compound can be achieved through the selective oxidation of its corresponding precursor, (4-fluoro-2-methylphenyl)methanol. This transformation is a common and crucial step in organic synthesis, and numerous methods exist to convert primary benzylic alcohols into aldehydes while preventing over-oxidation to carboxylic acids.

A range of oxidizing agents can be utilized for this purpose. Traditional methods may employ chromium-based reagents, while modern, greener protocols often use catalysts that operate under milder conditions. For example, photoorganocatalysis with a catalyst like thioxanthenone can use molecular oxygen from the air as the oxidant, driven by light from household lamps or sunlight. This represents an environmentally friendly alternative to methods that generate toxic metal waste.

Another sustainable approach involves the use of gaseous nitrogen dioxide (NO₂), which quantitatively oxidizes benzylic alcohols to pure aromatic aldehydes. A key advantage of this method is that the gaseous byproducts can be converted to nitric acid, resulting in a waste-free process.

Formylation reactions are used to introduce an aldehyde group (-CHO) onto an aromatic ring. The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org The logical precursor for synthesizing this compound via this route is 1-fluoro-3-methylbenzene (m-fluorotoluene). nist.gov

In the Vilsmeier-Haack reaction, a substituted amide, typically N,N-dimethylformamide (DMF), reacts with phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium ion known as the Vilsmeier reagent. chemistrysteps.comjk-sci.com This reagent then attacks the electron-rich aromatic ring. The regioselectivity of the attack is governed by the electronic and steric effects of the substituents on the ring. For 1-fluoro-3-methylbenzene, the methyl group is an ortho-, para-directing activator, while the fluorine atom is also an ortho-, para-director. The formylation is expected to occur at the position that is electronically most activated and sterically accessible, which is the C2 position (ortho to the methyl group and para to the fluorine atom), yielding the desired this compound. The initial product is an iminium ion, which is hydrolyzed during workup to give the final aldehyde. wikipedia.org Other formylation methods, such as the Rieche formylation using dichloromethyl methyl ether, can also be applied to substituted benzenes. researchgate.net

Emerging Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, significantly accelerating reaction rates and often improving product yields compared to conventional heating methods. ekb.eg This technology is particularly effective for the synthesis of derivatives of this compound, such as Schiff bases and chalcones.

Schiff bases are formed by the condensation of a primary amine with an aldehyde. ijrbat.in Microwave irradiation provides a rapid and efficient method for this reaction, often reducing reaction times from hours to minutes and proceeding with minimal or no solvent. researchgate.net Similarly, the Claisen-Schmidt condensation between an aldehyde and a ketone to form a chalcone (B49325) is greatly enhanced by microwave heating. globalresearchonline.net This method allows for the synthesis of chalcone derivatives under solvent-free conditions, for example, using a solid catalyst like anhydrous potassium carbonate, which further enhances the eco-friendly nature of the process. rasayanjournal.co.in The use of microwaves offers uniform heating, leading to better control over the reaction and minimizing the formation of side products. globalresearchonline.netfrontiersin.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Chalcone Derivatives

| Parameter | Conventional Heating Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 10–40 hours | 1–5 minutes |

| Energy Consumption | High | Low |

| Solvent Usage | Often requires significant volumes | Can be performed solvent-free or with minimal solvent |

| Typical Yield | 71–87% | 78–92% |

Data derived from a comparative study on ferrocenyl chalcones. frontiersin.org

Catalytic Approaches in Synthesis

The synthesis of this compound and its analogs often employs catalytic methods to ensure high yield, purity, and regioselectivity. These sophisticated techniques typically begin with fluorinated aromatic precursors, where the precise introduction of functional groups is controlled by the catalyst.

One key catalytic strategy involves the oxidation of the methyl group of a substituted toluene (B28343). For instance, liquid phase oxidation of toluene derivatives can be achieved using bimetallic catalyst systems, such as those containing copper and tin salts with a bromide promoter, in an acetic acid medium with air as the oxidant. The reaction conditions, including temperature and catalyst concentration, strongly influence the conversion rate and selectivity towards the desired benzaldehyde (B42025). Another approach utilizes catalysts like manganese(III) oxide (Mn₂O₃) with sulfuric acid to oxidize fluorotoluene precursors, a method that offers high yields and allows for the recycling of the generated metal salts. google.com

Furthermore, Lewis acids play a crucial role in the synthesis of precursors. A notable example is the Friedel-Crafts acylation of m-fluorotoluene with a trihaloacetyl chloride, catalyzed by anhydrous aluminum trichloride. This reaction produces ketone isomers which are then hydrolyzed under alkaline conditions to yield a mixture of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid. google.com These carboxylic acids can subsequently be reduced to their corresponding aldehydes, including the precursor for this compound.

Photoredox Catalysis for Aldehyde Synthesis from Carboxylic Acids

A modern and increasingly important method for synthesizing aldehydes involves the use of photoredox catalysis to directly reduce carboxylic acids. This technique offers a mild and efficient alternative to traditional reduction methods, which often require harsh reagents. Visible-light photoredox catalysis can achieve the selective reduction of carboxylic acids to aldehydes using hydrosilane as a reducing agent. rsc.org

This metal-free approach features several advantages, including ambient reaction temperatures and tolerance for a wide variety of functional groups such as esters, ketones, and amides. rsc.org The mechanism typically involves a single-electron transfer process, which initiates the conversion of the carboxylic acid. For example, the decarboxylation of α-oxo carboxylic acids can be achieved using an acridine-based photocatalyst under visible light irradiation, avoiding the need for stoichiometric oxidants or reductants. This process proceeds via a reductive quenching pathway followed by a hydrogen atom transfer, representing a green and efficient route to aldehyde synthesis.

Synthesis of Related Fluorinated Benzaldehydes

The synthesis of various isomers and derivatives of fluorinated benzaldehydes is crucial for creating a diverse range of chemical intermediates for pharmaceuticals and agrochemicals.

2-Fluoro-4-methylbenzaldehyde

The synthesis of 2-Fluoro-4-methylbenzaldehyde can be approached via its corresponding carboxylic acid precursor, 2-fluoro-4-methylbenzoic acid. One route to this precursor involves the reaction of 4-bromo-3-fluorotoluene (B33196) with n-butyllithium at low temperatures (-78 °C) in tetrahydrofuran (B95107) (THF), followed by quenching with solid carbon dioxide. guidechem.com The resulting mixture is then acidified to yield the desired benzoic acid. guidechem.com An alternative method is the Friedel-Crafts acylation of m-fluorotoluene, which produces a mixture of isomeric benzoic acids, including 2-fluoro-4-methylbenzoic acid, after hydrolysis. google.com Once the carboxylic acid is obtained, it can be converted to 2-Fluoro-4-methylbenzaldehyde through standard reduction protocols.

4-Fluoro-3-methylbenzaldehyde

While specific, detailed preparations for 4-Fluoro-3-methylbenzaldehyde are not extensively documented in readily available literature, its synthesis can be accomplished using established methods for the oxidation of substituted toluenes. Starting from the precursor 4-fluoro-3-methyltoluene, the methyl group can be oxidized to an aldehyde using several techniques. The Etard reaction, which employs chromyl chloride (CrO₂Cl₂), is a classic method for converting a methyl group on an aromatic ring to an aldehyde. ncert.nic.in Another viable approach is the oxidation using chromic oxide (CrO₃) in acetic anhydride, which forms a benzylidene diacetate intermediate that is subsequently hydrolyzed to the benzaldehyde. ncert.nic.in For industrial-scale production, side-chain chlorination of the toluene precursor followed by hydrolysis is a common commercial method. ncert.nic.in

Halogenated this compound Derivatives

The synthesis of halogenated derivatives of this compound involves introducing additional halogen atoms onto the aromatic ring. While specific literature detailing the synthesis of each of the following compounds is limited, their preparation can be projected based on standard electrophilic aromatic substitution reactions.

5-Bromo-4-fluoro-2-methylbenzaldehyde, 4-Chloro-5-fluoro-2-methylbenzaldehyde, and 3-Bromo-4-fluoro-2-methylbenzaldehyde : The synthesis of these compounds would likely involve the direct halogenation (bromination or chlorination) of this compound. The regioselectivity of this reaction would be governed by the directing effects of the existing substituents (the ortho, para-directing fluoro and methyl groups and the meta-directing aldehyde group). Alternatively, a more substituted precursor could be synthesized first, with the aldehyde functionality being introduced in a later step via formylation.

2-Bromo-4-fluoro-6-methylbenzaldehyde : The preparation of this derivative would likely start from a precursor such as 3-bromo-5-fluorotoluene. Formylation of this starting material, for example through a Gattermann-Koch reaction or by using other formylating agents in the presence of a Lewis acid, would introduce the aldehyde group at the desired position. google.com

2-Bromo-4-fluorobenzaldehyde Synthesis

The synthesis of 2-Bromo-4-fluorobenzaldehyde is well-documented and can be achieved through several effective routes. One common large-scale method involves the direct bromination of 4-fluorobenzaldehyde (B137897). chemicalbook.com In this process, 4-fluorobenzaldehyde is dissolved in a mixed solvent of trifluoroacetic acid and sulfuric acid. The solution is cooled, and a brominating agent, such as 5,5-dibromohydantoin, is added. The reaction is maintained at an elevated temperature for an extended period to ensure complete conversion. chemicalbook.com The product is then isolated by pouring the reaction mixture into ice water and performing an extraction. chemicalbook.com

An alternative laboratory-scale synthesis involves the oxidation of 2-bromo-4-fluorobenzyl alcohol. This reaction can be carried out using an iron catalyst, such as FeCl₃·6H₂O, under microwave irradiation, providing a rapid route to the desired aldehyde. chemicalbook.com

Below is a data table summarizing a typical bromination reaction to produce 2-Bromo-4-fluorobenzaldehyde.

| Parameter | Value |

| Starting Material | 4-Fluorobenzaldehyde |

| Reagents | 5,5-Dibromohydantoin, Trifluoroacetic Acid, Sulfuric Acid |

| Solvent | Trifluoroacetic Acid / H₂SO₄ (5:1 ratio) |

| Temperature | 0 °C to 50 °C |

| Reaction Time | 56 hours |

| Workup | Quenching in ice water, extraction with n-hexane |

| Yield | 85% |

Chemical Reactivity and Transformation Pathways

Aldehyde Group Reactivity

The aldehyde group in 4-Fluoro-2-methylbenzaldehyde is a primary site for a variety of chemical transformations, including oxidation, reduction, nucleophilic additions, and condensation reactions. innospk.com

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 4-Fluoro-2-methylbenzoic acid. This transformation is a fundamental reaction in organic synthesis. Various oxidizing agents can be employed to achieve this conversion effectively. For instance, sodium perborate in acetic acid is a known reagent for the oxidation of aromatic aldehydes to carboxylic acids. organic-chemistry.org Another approach involves aerobic oxidation catalyzed by N-hydroxyphthalimide (NHPI) in the presence of oxygen. organic-chemistry.org

A documented synthesis pathway to 4-Fluoro-2-methylbenzoic acid involves the Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis, which ultimately yields the target carboxylic acid. google.com

Table 1: Oxidation of this compound

| Reactant | Product | Reagents |

|---|

Reduction Reactions to Alcohols

The aldehyde group of this compound can be reduced to a primary alcohol, yielding (4-Fluoro-2-methylphenyl)methanol. This reduction is typically accomplished using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents provide a hydride ion (H⁻) that acts as a nucleophile, attacking the electrophilic carbonyl carbon. A subsequent workup with a proton source completes the formation of the alcohol.

Table 2: Reduction of this compound

| Reactant | Product | Reagents |

|---|

Nucleophilic Additions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This fundamental reaction, known as nucleophilic addition, leads to the formation of a tetrahedral intermediate. libretexts.org

A prominent example of this reactivity is the Grignard reaction. masterorganicchemistry.comleah4sci.com Grignard reagents (R-MgX) are potent carbon-based nucleophiles that add to the carbonyl carbon of aldehydes to form secondary alcohols after an acidic workup. masterorganicchemistry.commasterorganicchemistry.com For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would yield 1-(4-Fluoro-2-methylphenyl)ethanol.

Table 3: Grignard Reaction with this compound

| Reactant 1 | Reactant 2 | Product |

|---|

Condensation Reactions

Condensation reactions are a cornerstone of C-C bond formation in organic chemistry, and aldehydes are key substrates for these transformations.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.orgthermofisher.com For example, this compound can react with diethyl malonate in the presence of a base like piperidine to form an α,β-unsaturated product after dehydration. organicreactions.org A study on the three-component condensation of β-ketonitriles with 4-fluorobenzaldehyde (B137897) demonstrates the propensity of fluorinated benzaldehydes to undergo this type of reaction. mdpi.com

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. wikipedia.orglibretexts.org The reaction involves a phosphonium ylide, also known as a Wittig reagent, which attacks the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. libretexts.org This intermediate then collapses to form the alkene and a stable triphenylphosphine oxide, driving the reaction forward. study.comorganic-chemistry.org The reaction of this compound with methylenetriphenylphosphorane would yield 1-Fluoro-4-isopropenyl-2-methylbenzene.

Table 4: Condensation Reactions of this compound

| Reaction Type | Reactant 2 | Product Type |

|---|---|---|

| Knoevenagel Condensation | Active methylene compound (e.g., diethyl malonate) | α,β-unsaturated compound |

Aromatic Ring Reactivity

The aromatic ring of this compound is also a site of chemical reactivity, primarily through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The position of substitution is directed by the existing substituents on the ring. In this compound, there are three substituents to consider:

Fluorine (-F): An ortho-, para-directing deactivator (due to its high electronegativity causing an inductive withdrawing effect, which is stronger than its resonance donating effect).

Methyl (-CH₃): An ortho-, para-directing activator.

Aldehyde (-CHO): A meta-directing deactivator.

The fluorine atom at position 4 and the methyl group at position 2 will direct incoming electrophiles to the positions ortho and para to themselves. The aldehyde group at position 1 will direct to the meta positions. Considering the positions on the ring:

Position 3 is ortho to the methyl group and meta to the fluorine and aldehyde groups.

Position 5 is meta to the methyl and aldehyde groups, and ortho to the fluorine group.

Position 6 is ortho to the aldehyde group, and para to the methyl group and meta to the fluorine group.

The combined directing effects of these groups will determine the regioselectivity of the substitution. The activating methyl group and the ortho-, para-directing fluorine will likely have a dominant influence over the deactivating aldehyde group. Therefore, substitution is most likely to occur at positions 3 and 5. For instance, in a nitration reaction, a mixture of 4-Fluoro-2-methyl-3-nitrobenzaldehyde and 4-Fluoro-2-methyl-5-nitrobenzaldehyde would be the expected products. The relative yields would depend on the specific reaction conditions and the interplay of steric and electronic effects. Fluorobenzene itself has a reactivity in electrophilic aromatic substitution that is comparable to benzene (B151609). researchgate.net

Nucleophilic Substitution on the Fluorine Atom

The fluorine atom attached to the aromatic ring of this compound can undergo nucleophilic aromatic substitution (SNAr). This type of reaction is generally challenging for simple aryl fluorides but is facilitated by the presence of electron-withdrawing groups on the aromatic ring that can stabilize the intermediate Meisenheimer complex. While the aldehyde group provides some activation, more strongly activating groups, such as a cyano group, significantly enhance the fluorine atom's lability.

For instance, the related compound 4-fluoro-2-methylbenzonitrile, which can be synthesized from this compound, readily participates in nucleophilic aromatic substitution. In one example, it is reacted with bicarbazole to synthesize an emitter with thermally activated delayed fluorescence (TADF) characteristics. ossila.com This reaction demonstrates that the fluorine atom in the 4-position of the 2-methylbenzonitrile system is susceptible to displacement by a nucleophile, a principle that extends to the benzaldehyde (B42025) precursor under appropriate conditions.

Reactions Involving the Methyl Group

The methyl group on the this compound ring can also be a site of chemical reactivity, typically through free-radical substitution or oxidation pathways. While the aldehyde group is often more reactive, selective reactions on the methyl group can be achieved. For example, radical inhibitors like TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) have been shown to interact with similar methylbenzaldehyde structures during certain oxidative reactions, suggesting the potential for radical-mediated transformations at the methyl position. researchgate.net

Specific Reaction Mechanisms and Intermediates

Formation of O-(4-Fluoro-2-methylbenzyl)hydroxylamine

The synthesis of O-substituted hydroxylamines is a key transformation for creating valuable intermediates in medicinal chemistry and for derivatization. The formation of O-(4-Fluoro-2-methylbenzyl)hydroxylamine from this compound proceeds through a multi-step pathway.

First, the aldehyde group is reduced to a primary alcohol, yielding 4-fluoro-2-methylbenzyl alcohol. This alcohol is then typically converted into a better leaving group, such as a benzyl bromide or a sulfonate ester. This activated intermediate can then react with an N-hydroxy compound, like N-hydroxyphthalimide, in a nucleophilic substitution reaction. The final step involves the cleavage of the phthalimide group, often through hydrazinolysis, to liberate the desired O-(4-Fluoro-2-methylbenzyl)hydroxylamine. nih.govgoogle.com

Conversion to 4-Fluoro-2-methylbenzaldoxime and 4-Fluoro-2-methylbenzonitrile

A significant synthetic route starting from this compound is its conversion to 4-Fluoro-2-methylbenzonitrile, a crucial building block for active pharmaceutical ingredients like Trelagliptin. ossila.comwipo.int This process involves a two-step reaction sequence with the formation of an oxime intermediate.

Step 1: Formation of 4-Fluoro-2-methylbenzaldoxime The initial step is the reaction of this compound with hydroxylamine hydrochloride in the presence of a base. google.com This condensation reaction forms 4-Fluoro-2-methylbenzaldoxime.

Step 2: Dehydration to 4-Fluoro-2-methylbenzonitrile The intermediate oxime is then subjected to a dehydration reaction to yield the final nitrile product. This is typically achieved by heating the oxime in the presence of a dehydrating agent. google.com

The table below summarizes the reaction conditions for this two-step conversion.

| Step | Starting Material | Product | Reagents | Solvent | Temperature |

| 1 | This compound | 4-Fluoro-2-methylbenzaldoxime | Hydroxylamine hydrochloride, Base | Ethanol | 20-35°C |

| 2 | 4-Fluoro-2-methylbenzaldoxime | 4-Fluoro-2-methylbenzonitrile | Sodium bisulphate monohydrate | Toluene (B28343) | 100-120°C |

This process provides an efficient and commercially viable method for producing high-purity 4-Fluoro-2-methylbenzonitrile, avoiding the use of more toxic reagents like copper (I) cyanide. wipo.intgoogle.com

Chelation Studies with Metal Ions

The aldehyde functional group in this compound contains an oxygen atom with lone pairs of electrons, giving it the potential to act as a ligand and coordinate with metal ions. While specific chelation studies for this compound are not extensively documented in the reviewed literature, aldehydes, in general, can form coordination compounds with various metal ions. Chelation typically involves the formation of a ring structure with the metal ion, which often requires a second coordinating group in a suitable position. In this compound, the single carbonyl oxygen would likely act as a monodentate ligand rather than a chelating agent. However, its derivatives, where other coordinating groups are introduced, could function as effective chelating agents for metal ions like Ca²⁺, Cu²⁺, or Fe³⁺. nih.gov

Tandem Annulation Reactions in Isoquinoline Synthesis

Aromatic aldehydes are valuable precursors in the synthesis of heterocyclic ring systems. Tandem annulation reactions, where multiple bonds are formed in a single sequence, are an efficient strategy for constructing complex molecules like isoquinolines. While direct examples involving this compound were not prominently featured in the search results, the general methodology often involves the reaction of an aromatic aldehyde with a suitable nitrogen-containing component and an alkyne or other coupling partner. For example, ruthenium(II)-catalyzed tandem C-H activation and annulation processes have been developed for synthesizing α-ketone-isoquinolines from 2H-imidazoles and alkynes, showcasing a modern approach to isoquinoline synthesis where an aldehyde derivative could potentially be employed. nih.gov Similarly, [4+2] annulation reactions using 2-azidobenzaldehydes are a known route to quinoline derivatives, a related heterocyclic system. mdpi.com

C(sp³)–H Arylation of 2-methylbenzaldehydes using Transient Directing Groups

The palladium-catalyzed ortho-C(sp³)–H arylation of aromatic aldehydes represents a significant advancement in carbon-hydrogen bond functionalization. This method provides a direct pathway to synthesize complex biaryl derivatives from readily available starting materials. A notable example of this transformation involves the use of 2-amino-N-methyl-acetamide as a simple and efficient L,L-type transient directing group (TDG). This strategy has demonstrated excellent substrate compatibility, including the successful arylation of this compound. nih.gov

The reaction typically proceeds by the in situ formation of an imine between the aldehyde substrate and the amino-amide transient directing group. This intermediate then coordinates to a palladium catalyst, facilitating the selective activation of the ortho-methyl C(sp³)–H bond to form a palladacycle. Subsequent oxidative addition of an aryl halide and reductive elimination yields the arylated product and regenerates the active catalyst.

Detailed research findings have shown that this protocol is effective for a range of substituted 2-methylbenzaldehydes, reacting with iodobenzene to produce the corresponding 2-benzylbenzaldehyde derivatives in moderate to high yields. For this compound, the reaction with iodobenzene under these conditions resulted in a 65% yield of the desired product, 2-benzyl-4-fluorobenzaldehyde. nih.gov This demonstrates the tolerance of the catalytic system to the presence of a fluorine substituent on the benzaldehyde ring.

The general reaction conditions for this transformation involve palladium(II) acetate as the catalyst, 2-amino-N-methyl-acetamide as the transient directing group, and silver trifluoroacetate as an additive. The reaction is typically carried out in a carboxylic acid solvent at an elevated temperature.

The table below summarizes the results for the C(sp³)–H arylation of various substituted 2-methylbenzaldehydes with iodobenzene, highlighting the specific outcome for this compound. nih.gov

Table 1: Pd-Catalyzed ortho-C(sp³)–H Arylation of Substituted 2-Methylbenzaldehydes with Iodobenzene nih.gov

| Entry | 2-Methylbenzaldehyde (B42018) Derivative | Arylating Agent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Methylbenzaldehyde | Iodobenzene | 2-Benzylbenzaldehyde | 78 |

| 2 | This compound | Iodobenzene | 2-Benzyl-4-fluorobenzaldehyde | 65 |

| 3 | 4-Chloro-2-methylbenzaldehyde | Iodobenzene | 2-Benzyl-4-chlorobenzaldehyde | 68 |

| 4 | 4-Bromo-2-methylbenzaldehyde | Iodobenzene | 2-Benzyl-4-bromobenzaldehyde | 71 |

| 5 | 4-(trifluoromethyl)-2-methylbenzaldehyde | Iodobenzene | 2-Benzyl-4-(trifluoromethyl)benzaldehyde | 55 |

This methodology provides a valuable tool for the synthesis of complex diarylmethane derivatives, and the successful inclusion of fluorinated substrates like this compound expands its utility in the preparation of compounds with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-Fluoro-2-methylbenzaldehyde, offering detailed information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methyl group protons. The chemical shifts are influenced by the electronic effects of the fluorine and methyl substituents.

In substituted benzaldehydes, the aldehyde group can exist in two primary planar conformations relative to the ortho substituent: O-syn (where the aldehyde oxygen is on the same side as the substituent) and O-anti (where it is on the opposite side). For 2-methylbenzaldehyde (B42018), long-range spin-spin coupling constants have been used to determine that the O-syn conformation is favored over the O-anti form by a free energy of approximately 0.5 kJ/mol in a CCl₄ solution. cdnsciencepub.com This preference is a result of steric and electronic interactions between the aldehyde group and the adjacent methyl group. The presence of the fluorine atom at the para position in this compound is not expected to significantly alter this conformational preference, which is primarily dictated by the ortho-methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (-CHO) | ~9.9 - 10.2 |

| Aromatic (H) | ~7.0 - 7.8 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum offers complementary information, revealing the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the aldehyde group typically appears as a highly deshielded signal in the range of 190-193 ppm. The aromatic carbons exhibit a range of chemical shifts influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group. The carbon atom directly bonded to the fluorine atom will show a large coupling constant (¹JC-F).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~190 - 193 |

| Aromatic (C-F) | ~165 (d, ¹JC-F ≈ 250 Hz) |

| Aromatic (C) | ~115 - 145 |

Note: These are approximate values. 'd' denotes a doublet due to C-F coupling.

Proximate couplings, also known as through-space couplings, can occur between nuclei that are spatially close but separated by several bonds. cdnsciencepub.com In molecules like this compound, a potential proximate coupling could be observed between the aldehydic proton and the protons of the ortho-methyl group. The magnitude of such couplings is highly dependent on the internuclear distance and the relative orientation of the interacting nuclei, making it a sensitive probe of molecular conformation. cdnsciencepub.com For instance, in related compounds like 2-trifluoromethylbenzaldehyde, a significant proximate coupling of 2.2 Hz has been observed between the aldehydic proton and the fluorine nuclei of the trifluoromethyl group in the O-anti conformation. cdnsciencepub.com

Infrared (IR) Spectroscopy and Fourier-Transform Infrared (FT-IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by several key absorption bands. The most prominent is the strong carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears around 1700 cm⁻¹. Other significant peaks include the C-H stretching of the aldehyde group, C-H stretching of the aromatic ring and methyl group, C=C stretching vibrations of the aromatic ring, and the C-F stretching vibration.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C-H | Stretch | ~2820 and ~2720 (often two bands) |

| Carbonyl C=O | Stretch | ~1690 - 1710 |

| Aromatic C=C | Stretch | ~1600, ~1500, ~1450 |

| Aromatic C-H | Stretch | ~3000 - 3100 |

| C-F | Stretch | ~1200 - 1250 |

Mass Spectrometry (MS) and GC-MS Analysis

Mass spectrometry (MS), often coupled with Gas Chromatography (GC-MS), is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

The mass spectrum of this compound (molecular weight: 138.14 g/mol ) would show a distinct molecular ion peak (M⁺) at m/z 138. innospk.comcymitquimica.com The primary fragmentation pathway for benzaldehydes involves the loss of a hydrogen atom to form a stable benzoyl cation (M-1)⁺, which would appear at m/z 137. libretexts.org Another common fragmentation is the loss of the entire aldehyde group (CHO), resulting in a peak at m/z 109 (M-29)⁺. Further fragmentation of the aromatic ring can also occur. The presence of the fluorine atom is generally retained in the major fragments.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Identity |

|---|---|

| 138 | [C₈H₇FO]⁺ (Molecular Ion, M⁺) |

| 137 | [C₈H₆FO]⁺ (M-H)⁺ |

| 109 | [C₇H₆F]⁺ (M-CHO)⁺ |

X-ray Diffraction (XRD) and Crystal Structure Analysis

Crystal structure analyses of various benzaldehyde (B42025) derivatives have revealed that their solid-state packing is governed by a network of weak intermolecular interactions. rsc.orgnih.gov These can include C-H···O hydrogen bonds, π-π stacking interactions, and halogen bonding. rsc.orgnih.gov For this compound, one would expect the crystal packing to be influenced by interactions involving the polar aldehyde group and the fluorine atom. The planarity of the molecule and the nature of the substituents play a crucial role in dictating the formation of different supramolecular assemblies. rsc.orgnih.gov For example, the aldehyde group is known to form diverse synthons through intermolecular C-H···O hydrogen bonds. rsc.org

Computational Chemistry and Theoretical Investigations

Molecular Orbital (MO) Calculations and Conformational Analysis

Molecular orbital (MO) theory is a fundamental method used to describe the electronic structure of molecules. For substituted benzaldehydes, a key area of investigation is conformational analysis, which focuses on the spatial arrangement of atoms and the energy associated with different rotational isomers, or conformers.

For 4-Fluoro-2-methylbenzaldehyde, the primary conformational question involves the orientation of the aldehyde group (-CHO) relative to the adjacent methyl group (-CH₃). The aldehyde group can be oriented towards the methyl group (O-syn) or away from it (O-anti). These two planar conformers represent energy minima, and the rotational barrier between them determines their relative populations at a given temperature.

While specific MO calculations for this compound are not extensively documented in publicly available literature, studies on the closely related molecule 2-methylbenzaldehyde (B42018) provide valuable insights. Using long-range spin-spin coupling constants and STO-3G MO calculations, it has been shown that the O-syn conformation of 2-methylbenzaldehyde is favored over the O-anti form by a small free energy difference of approximately 0.5 kJ/mol in a CCl₄ solution at 305 K. cdnsciencepub.com The optimized MO calculations yielded a similar internal energy difference of 0.52 kJ/mol. cdnsciencepub.com This slight preference suggests that both conformers coexist in equilibrium, with the O-syn form being marginally more stable.

Given the structural similarity, it is reasonable to infer that this compound would also exhibit a small energy difference between its O-syn and O-anti conformers, leading to a dynamic equilibrium between the two.

O-syn Conformer

The oxygen atom of the aldehyde group is oriented towards the methyl group.

O-anti Conformer

The oxygen atom of the aldehyde group is oriented away from the methyl group.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometric and electronic properties of molecules like substituted benzaldehydes. researchgate.netcanterbury.ac.uknih.gov

A typical DFT study on this compound would involve geometry optimization to find the most stable molecular structure, corresponding to the minimum energy on the potential energy surface. This process yields precise information about bond lengths, bond angles, and dihedral angles. Functionals such as B3LYP combined with a suitable basis set (e.g., 6-31+G(d)) are commonly employed for such calculations on benzaldehyde (B42025) derivatives. nih.gov

Beyond structural parameters, DFT calculations can elucidate a range of molecular properties that are crucial for understanding the compound's behavior. These properties are instrumental in predicting how the molecule will interact with other chemical species and its response to external fields.

| Property | Description and Significance |

|---|---|

| Optimized Geometry | Provides the most stable 3D arrangement of atoms, including precise bond lengths and angles. This is the foundation for calculating all other properties. |

| Vibrational Frequencies | Predicts the infrared (IR) and Raman spectra of the molecule. This allows for the assignment of experimental spectral bands to specific molecular vibrations. |

| Dipole Moment | Measures the overall polarity of the molecule, which influences its solubility, intermolecular forces, and interaction with polar solvents and electric fields. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is key to predicting sites of chemical attack. |

| Atomic Charges | Calculates the partial charge on each atom, offering a quantitative view of the electron distribution and bond polarities within the molecule. |

Frontier Molecular Orbital Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful application of MO theory used to predict the reactivity and selectivity of chemical reactions. taylorandfrancis.comwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

For this compound, FMO analysis provides critical insights into its behavior as both a nucleophile and an electrophile.

The HOMO is the outermost orbital containing electrons. Its energy level indicates the molecule's ability to donate electrons (nucleophilicity). The regions of the molecule where the HOMO is localized are the most likely sites for electrophilic attack.

The LUMO is the lowest-energy orbital that is empty. Its energy level reflects the molecule's ability to accept electrons (electrophilicity). The parts of the molecule where the LUMO is localized are the most probable sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of the molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive.

In this compound, the electron-withdrawing aldehyde and fluoro groups influence the energy and distribution of these frontier orbitals, thereby dictating its reactivity in various organic reactions. nih.gov

| Concept | Role in Chemical Reactivity |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Represents the ability to donate electrons. The energy of the HOMO (EHOMO) is related to the ionization potential and indicates nucleophilicity. taylorandfrancis.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | Represents the ability to accept electrons. The energy of the LUMO (ELUMO) is related to the electron affinity and indicates electrophilicity. taylorandfrancis.com |

| HOMO-LUMO Gap (ΔE) | The energy difference (ΔE = ELUMO - EHOMO). A smaller gap generally corresponds to higher chemical reactivity and lower kinetic stability. taylorandfrancis.com |

Molecular Dynamics Simulations (if applicable to derivatives)

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. bohrium.comnih.gov While quantum mechanical calculations like DFT are often used for static properties of single molecules, MD simulations provide a dynamic picture of molecular behavior, including conformational changes, interactions with solvent, and binding to other molecules.

For a small molecule like this compound in isolation, MD simulations are less common. However, they become extremely relevant when studying its derivatives in more complex environments, particularly in biological systems. mdpi.com For instance, if a derivative of this compound is designed as a potential drug to inhibit an enzyme, MD simulations can be used to:

Analyze Binding Stability: Simulate the drug-protein complex to assess how stable the interaction is over time. This involves monitoring metrics like the root-mean-square deviation (RMSD) of the ligand in the binding pocket. mdpi.com

Characterize Intermolecular Interactions: Identify and quantify the specific hydrogen bonds, hydrophobic interactions, and electrostatic forces that hold the ligand in the active site of the protein.

Explore Conformational Dynamics: Observe how the ligand and the protein adapt their shapes to achieve an optimal fit, providing insights into the mechanism of binding and inhibition.

These simulations are crucial in the field of drug discovery and materials science for predicting how molecules derived from building blocks like this compound will behave in a realistic, dynamic environment. mdpi.combiorxiv.org

Applications in Specialized Chemical Synthesis and Materials Science

Building Block for Complex Molecular Architectures

4-Fluoro-2-methylbenzaldehyde serves as a fundamental building block in organic synthesis, enabling the construction of intricate and functionally diverse molecular architectures. The aldehyde group is a highly reactive site that readily participates in a variety of chemical transformations, including nucleophilic additions and condensation reactions. These reactions are foundational for creating more complex molecules. For instance, it is utilized in the synthesis of pharmaceuticals where the fluorine atom can enhance metabolic stability and bioavailability. The presence of both a fluoro and a methyl group on the benzaldehyde (B42025) backbone requires precise control over reaction conditions to achieve high yields and purity.

Its structural features make it an important intermediate for the production of various biologically active compounds. The fluorine substitution, in particular, enhances its reactivity and functional properties, providing a pathway for creating complex molecular frameworks. This versatility makes it a valuable asset for researchers and chemists aiming to design and synthesize novel compounds with specific properties and functions.

Precursor in Specialty Chemical Synthesis

As a precursor, this compound is instrumental in the synthesis of a wide array of specialty chemicals, including pharmaceuticals, agrochemicals, and dyes.

Pharmaceuticals: In the pharmaceutical sector, this compound is a key intermediate in the development of new drug candidates. It is particularly employed in the synthesis of anti-inflammatory and anti-cancer agents. The fluorinated benzaldehyde derivative is invaluable in intricate synthetic pathways for developing novel treatments for a range of diseases.

Agrochemicals: The agrochemical industry utilizes this compound in the formulation of effective pesticides and herbicides. The incorporation of fluorine into agrochemical molecules can significantly impact their biological activity. Fluorine atoms can increase a compound's lipophilicity, which aids its penetration into target organisms and plant tissues. Furthermore, the strong carbon-fluorine bond can enhance the molecule's stability against metabolic degradation, leading to longer-lasting effects. The aldehyde functionality allows for its conversion into imines, oximes, and other reactive groups commonly found in active agrochemical ingredients.

Dyes: The unique electronic properties imparted by the fluorine atom make this compound a valuable intermediate in the synthesis of specialty dyes. These properties can influence the color, stability, and performance of the final dye molecule.

Development of Specialty Polymers and Resins

Research into fluorinated organic compounds is expanding, and this compound is positioned to play a growing role in the development of next-generation materials, including specialty polymers and resins. The introduction of fluorine into polymer structures can impart desirable properties such as increased thermal stability, chemical resistance, and altered surface energy. The aldehyde group can participate in polymerization reactions, allowing for the incorporation of this fluorinated moiety into the polymer backbone. This can lead to the creation of high-performance polymers with enhanced thermal and mechanical properties.

Coatings and Adhesives Research

In the realm of materials science, this compound holds potential for the development of advanced coatings and adhesives. The fluorine atom can contribute to properties such as hydrophobicity and low surface energy, which are highly desirable in protective coatings and non-stick surfaces. While specific research on the direct use of this compound in coatings and adhesives is emerging, its derivatives are being explored for their ability to create surfaces with tailored properties. The aldehyde functionality provides a reactive handle for cross-linking and adhesion to various substrates.

Analytical Methods for Compound Detection and Quantification

The detection and quantification of this compound are crucial for quality control in its synthesis and subsequent applications. A variety of analytical techniques are employed for its characterization and analysis.

Chromatographic Methods: Gas chromatography (GC) is a primary method for assessing the purity of this compound, with typical purity levels for industrial use being ≥99.0%. nbinno.com Gas chromatography-mass spectrometry (GC-MS) can be used for more detailed analysis, providing both separation and structural identification of the compound and any impurities.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the molecular structure. ¹⁹F NMR is also particularly useful for confirming the presence and chemical environment of the fluorine atom.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic carbonyl (C=O) stretch of the aldehyde group is a key diagnostic peak in the IR spectrum.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification and characterization.

These analytical methods are essential for ensuring the quality and consistency of this compound used in various specialized chemical syntheses and materials science research.

Role in Pharmaceutical and Agrochemical Research and Development

Intermediate in Pharmaceutical Synthesis

In the pharmaceutical sector, 4-Fluoro-2-methylbenzaldehyde is a key building block for creating novel drug candidates. Its aldehyde group provides a reactive site for various chemical transformations, allowing for the construction of diverse molecular architectures essential for modern drug discovery.

This compound serves as a precursor in the synthesis of molecules designed to combat inflammation. The development of new anti-inflammatory drugs is a significant area of research, and fluorinated compounds are often investigated for their potential efficacy. For instance, research has demonstrated the synthesis of novel chalcone (B49325) derivatives and their subsequent conversion into dihydropyrazoles, which have shown anti-inflammatory properties. The synthesis of such compounds often begins with an aldehyde, highlighting the role of intermediates like this compound in creating these more complex therapeutic agents.

Research Findings on Related Anti-inflammatory Agents

| Compound Class | Synthesis Precursor | Key Finding | Source |

|---|---|---|---|

| 4'-fluoro-2'-hydroxychalcones | Substituted Aldehydes | Demonstrated significant anti-inflammatory and analgesic activities. | |

| Quinazolinone Derivatives | Methyl-2-amino-5,6-diflorobenzoate | Synthesized compounds showed significant anti-inflammatory activity, with inhibition ranging from 70.56-83.80%. | |

| Imidazolone Derivatives | 4-fluoro benzaldehyde (B42025) | Selected compounds exhibited excellent anti-inflammatory activity in carrageenan-induced rat paw edema models. |

The compound is also utilized as an intermediate in the development of new analgesic (pain-relieving) drugs. The structural framework of this compound is suitable for constructing molecules that can interact with biological targets involved in pain pathways. Research into related fluorinated compounds has identified potential analgesic effects. For example, studies on salicylaldehyde hydrazone derivatives and their metal complexes have shown significant anti-nociceptive activity in animal models, indicating their potential as peripheral analgesics.

This compound is an important precursor in the synthesis of potential anti-cancer agents. The incorporation of fluorine into therapeutic molecules is a common strategy in oncology drug development to improve a compound's pharmacokinetic profile. Research has shown that fluorinated derivatives of various heterocyclic compounds, which can be synthesized from aldehyde precursors, exhibit anti-proliferative activity against human cancer cell lines. For example, a series of fluorinated 3,6-diaryl-triazolo[3,4-b]thiadiazoles showed moderate to good antiproliferative potency against breast cancer, osteosarcoma, and leukemia cell lines.

Examples of Fluorinated Compounds in Anti-Cancer Research

| Compound Class | Key Structural Feature | Observed Activity | Source |

|---|---|---|---|

| Triazolothiadiazoles | Pentafluoro substitution on aryl ring | Favors antiproliferative activity against MCF7, SaOS-2, and K562 cancer cells. | |

| Chalcones | α,β-unsaturated carbonyl system | Synthetic derivatives can elicit apoptosis in cancer cells through various pathways. | |

| Triazolo-quinoline Derivatives | Fluorinated aryl groups | Designed to meet structural requirements for anticancer activity, with some showing significant results. |

Beyond specific therapeutic areas, this compound is a versatile starting material for the discovery of novel drug candidates in general. Its chemical properties allow it to be used in the synthesis of a wide variety of biologically active compounds. The fluorine atom can enhance metabolic stability and lipophilicity, while the aldehyde group allows for the creation of more complex molecules through reactions like condensations and reductions. This makes it a valuable tool for medicinal chemists aiming to design new pharmaceuticals with improved efficacy and pharmacokinetic profiles.

Applications in Agrochemical Industry

The unique properties of this compound also make it a valuable intermediate in the agrochemical sector. It is used in the creation of modern crop protection solutions designed to be more effective and sustainable.

This compound serves as a precursor for various classes of pesticides, including herbicides, insecticides, and fungicides. The inclusion of fluorine in agrochemical molecules can significantly enhance their biological activity. Fluorine atoms can increase a compound's ability to penetrate target organisms like weeds or fungi and can make the molecule more stable against metabolic degradation, leading to longer-lasting effects. This allows for the development of agrochemicals that are more potent, require lower application rates, and offer extended protection for crops.

Advantages of Fluorine Incorporation in Agrochemicals

| Property | Effect | Benefit | Source |

|---|---|---|---|

| Increased Lipophilicity | Enhances penetration into target organisms and plant tissues. | Improved efficacy. | |

| Enhanced Metabolic Stability | The strong carbon-fluorine bond resists degradation. | Longer-lasting effects and potentially lower application rates. | |

| Potent Biological Activity | Allows for synthesis of highly effective active ingredients. | Selective control of pests and weeds. |

Research into Biologically Active Compounds

This compound serves as a versatile precursor in the synthesis of a variety of biologically active compounds for both the pharmaceutical and agrochemical sectors. innospk.com Its unique structure, featuring a reactive aldehyde group and a fluorinated aromatic ring, allows for its incorporation into molecules designed to exhibit specific biological effects. innospk.com

In agrochemical research, this compound is a key intermediate for producing active ingredients in pesticides, including fungicides, herbicides, and insecticides. nbinno.com The inclusion of a fluorine atom in the molecular structure of these agrochemicals can significantly enhance their biological activity. nbinno.com Fluorine can increase the lipophilicity of a compound, which facilitates its penetration into target organisms like fungi, weeds, or insects. nbinno.com Furthermore, the high strength of the carbon-fluorine bond often increases the metabolic stability of the molecule, leading to more persistent effects and potentially reducing the required application rates. nbinno.com

In the pharmaceutical field, this compound is a building block for new therapeutic agents. Research has demonstrated its utility in synthesizing novel hydroxylamine derivatives with potential antibacterial properties. In one study, a compound derived from this compound was evaluated for its antimicrobial activity. acs.org The findings from this research are detailed in the table below.

| Compound Derivative | Target Organism | Biological Activity Noted |

|---|---|---|

| N-Hydroxylamine derivative 14 | Enterococcus faecalis | Antimicrobial activity observed (MIC50 value of <80 µg/mL) acs.org |

Medicinal Chemistry Scaffold

In medicinal chemistry, a scaffold is a core structure of a molecule upon which various modifications are made to develop new drugs. This compound is utilized as such a scaffold, providing a foundational structure for creating more complex molecules with desired therapeutic properties. innospk.com The utility of this compound as a scaffold is derived from two key features: the reactive aldehyde functional group and the specific substitution pattern on the aromatic ring. nbinno.com

The aldehyde group is highly versatile for chemical reactions, readily participating in condensations and reductive aminations to build larger, more complex molecular architectures. innospk.comacs.org This reactivity allows medicinal chemists to attach various other chemical moieties to the scaffold, systematically altering the molecule's properties.

The 4-fluoro-2-methyl substitution on the phenyl ring provides distinct advantages in drug design. The fluorine atom is a particularly prized substituent in medicinal chemistry for several reasons: nbinno.com

Binding Affinity : Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to stronger and more selective binding interactions with biological targets like enzymes or receptors. nbinno.com

Lipophilicity and Permeability : Strategic placement of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and the blood-brain barrier. nbinno.com

The methyl group also influences the molecule's properties, affecting its shape and how it can fit into a biological target's binding site. Research into the development of selective kinase inhibitors has utilized this compound as a starting material, demonstrating its practical application as a scaffold in the design of potential new therapeutics. uzh.ch

Corrosion Inhibition Research with Derivatives

Derivatives of this compound, particularly Schiff bases like thiosemicarbazones, have been investigated for their potential as corrosion inhibitors for metals such as mild steel in acidic environments. nih.gov Corrosion is a significant issue in many industrial processes, and organic inhibitors are an effective method for protecting metals from degradation. bohrium.comnbinno.com

The primary mechanism by which these derivatives function is through adsorption onto the metal surface. bohrium.com This process forms a protective film that acts as a barrier, isolating the metal from the corrosive medium. nbinno.comuitm.edu.my The effectiveness of these Schiff base inhibitors is attributed to several molecular features: researchgate.net

The presence of heteroatoms like nitrogen and sulfur, which can form coordinate bonds with the metal. nbinno.com

The imine (-C=N-) group, which is a key functional group in the adsorption process. researchgate.net

The aromatic ring, which contributes to the stability and surface coverage of the protective film. bohrium.com

Research has systematically studied the inhibition performance of various halogen-substituted benzaldehyde thiosemicarbazones. In these studies, the aldehyde is reacted with thiosemicarbazide to form the corresponding thiosemicarbazone (a type of Schiff base). The resulting compound, for example, 4-fluorobenzaldehyde (B137897) thiosemicarbazone (F-BT), is then tested for its ability to prevent the corrosion of mild steel in a hydrochloric acid (HCl) solution. Studies have shown that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov The adsorption of these inhibitors on the steel surface has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer film on the metal. nih.gov

The table below presents comparative data on the inhibition efficiency of different halogen-substituted benzaldehyde thiosemicarbazones.

| Inhibitor Compound | Maximum Inhibition Efficiency (%) | Concentration (µM) | Environment |

|---|---|---|---|

| F-BT (Fluoro-substituted) | 92.6% nih.gov | 400 nih.gov | 1 M HCl nih.gov |

| Cl-BT (Chloro-substituted) | 94.2% nih.gov | 400 nih.gov | 1 M HCl nih.gov |

| Br-BT (Bromo-substituted) | 95.3% nih.gov | 400 nih.gov | 1 M HCl nih.gov |

| H-BT (Non-halogenated) | 91.4% nih.gov | 400 nih.gov | 1 M HCl nih.gov |

The data indicate that while the fluoro-substituted derivative (F-BT) is an effective inhibitor, the efficiency follows the order of Br-BT > Cl-BT > F-BT > H-BT, suggesting that the nature of the halogen substituent plays a significant role in the compound's anti-corrosion performance. nih.gov

Future Research Directions and Potential Innovations

Exploration of Novel Reaction Pathways

The conventional synthesis of 4-Fluoro-2-methylbenzaldehyde often involves multi-step processes, including the formylation of fluorinated aromatic precursors. innospk.com Future research could focus on developing more direct and efficient synthetic routes.

One promising area is the exploration of chemo-enzymatic one-pot cascades . These processes combine chemical and enzymatic reactions in a single reactor, minimizing waste and improving efficiency. For instance, a pathway could be designed starting from renewable materials, utilizing enzymatic transformations for specific steps like oxidation or bond formation to produce the target aldehyde with high selectivity. rsc.org

Another avenue involves investigating novel formylation techniques . Traditional methods like the Gattermann-Koch or Vilsmeier-Haack reactions often require harsh conditions and stoichiometric reagents. wikipedia.org Research into alternative formylating agents and reaction conditions that are milder and more atom-economical would be highly beneficial. This could include direct C-H formylation of 3-fluorotoluene, catalyzed by innovative metallic or organometallic complexes, thereby shortening the synthetic sequence. sigmaaldrich.com

Furthermore, reaction pathways inspired by biosynthesis could be explored. Understanding the enzymatic machinery in nature for constructing complex aromatic compounds can provide blueprints for designing novel, highly selective synthetic transformations.

Design of Advanced Catalytic Systems

Advances in catalysis are pivotal for improving the synthesis of this compound. The development of sophisticated catalytic systems can lead to higher yields, improved selectivity, and milder reaction conditions.

Future research should target the design of heterogeneous catalysts , such as nanocatalysts or supported metal catalysts. These materials offer advantages like easy separation from the reaction mixture, reusability, and enhanced stability. For reactions like Friedel-Crafts acylation, a key step in some synthetic routes, solid acid catalysts could replace traditional Lewis acids like aluminum trichloride, reducing corrosive waste streams. google.combeilstein-journals.org

Organocatalysis presents another exciting frontier. Small organic molecules can be designed to catalyze the formylation or other key transformations with high enantioselectivity, which is particularly important for the synthesis of chiral pharmaceutical ingredients. The development of bespoke organocatalysts for the specific electronic environment of fluorinated and methylated benzene (B151609) rings could unlock new synthetic efficiencies.

Moreover, photocatalysis offers a green alternative by using light energy to drive chemical reactions. A photocatalytic system could be designed for the direct formylation of 3-fluorotoluene, potentially operating at ambient temperature and pressure and reducing the reliance on thermal energy.

Integration into Sustainable Chemistry Processes

The principles of green chemistry provide a framework for making the lifecycle of this compound more environmentally benign.

Continuous flow chemistry represents a significant innovation that could streamline the synthesis of this compound. innospk.com Flow reactors offer superior heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward automation and scalability, leading to reduced energy consumption and waste. innospk.com

Mechanochemistry , which uses mechanical force to induce chemical reactions, offers a path to solvent-free or low-solvent synthesis. nih.gov Ball milling techniques could be developed for key synthetic steps, drastically reducing the use of volatile organic solvents and simplifying purification processes. nih.gov

The use of greener solvents and reaction media is another critical area. Replacing conventional organic solvents with water, supercritical fluids, or bio-based solvents would significantly improve the environmental profile of the synthesis. nih.gov Additionally, bioreduction methods, perhaps using plant-based extracts or isolated enzymes under microwave irradiation, could be developed for transformations involving the aldehyde group, avoiding the use of metal hydride reducing agents. scielo.org.mx

| Sustainable Technique | Potential Application in Synthesis of this compound | Key Benefits |

| Continuous Flow Chemistry | Formylation and subsequent derivatization reactions. | Improved safety, scalability, energy efficiency, reduced waste. innospk.com |

| Mechanochemistry | Solid-state synthesis steps, such as Friedel-Crafts type reactions. | Reduced solvent use, potentially higher reaction rates. nih.gov |

| Biocatalysis | Selective oxidation or reduction reactions. | High selectivity, mild conditions, use of renewable catalysts. rsc.orgscielo.org.mx |

| Aqueous Synthesis | Reactions where reactants have sufficient water solubility. | Elimination of hazardous organic solvents, improved safety. nih.gov |

Development of New Derivatives with Enhanced Bioactivity

This compound is a valuable intermediate for synthesizing biologically active compounds, including pharmaceuticals and agrochemicals. chemimpex.com The fluorine atom is particularly noteworthy as it can enhance properties like metabolic stability and bioavailability. innospk.cominnospk.com

Future research will undoubtedly focus on using this aldehyde as a scaffold to create novel derivatives with improved therapeutic or pesticidal properties. By reacting the aldehyde group, chemists can introduce a wide array of other functional groups and build complex molecular architectures. chemimpex.com

In medicinal chemistry , this could lead to the development of new anti-inflammatory, analgesic, or anti-cancer agents with better efficacy and fewer side effects. chemimpex.com The specific substitution pattern of this compound can be exploited to fine-tune the binding of these new molecules to their biological targets.

In the agrochemical sector , new pesticides and herbicides can be designed. chemimpex.com The goal would be to develop compounds with higher potency against target pests or weeds while exhibiting lower toxicity to non-target organisms and better environmental degradation profiles. The unique electronic properties imparted by the fluorine substituent can be key to achieving this selectivity. innospk.com

Computational Design of New Materials

Computational chemistry and materials science offer powerful tools to accelerate the discovery and design of new materials with tailored properties. This compound can serve as a monomer or precursor for advanced materials like specialty polymers and resins. chemimpex.com

Using computational methods such as Density Functional Theory (DFT) , researchers can predict the electronic, optical, and mechanical properties of polymers and other materials derived from this compound before they are synthesized in the lab. nih.govfau.de This in silico screening can identify promising candidates for specific applications, saving significant time and resources.

For example, computational studies can help design polymers with specific thermal stability, dielectric constants, or refractive indices for use in electronics or advanced coatings. The influence of the fluorine and methyl groups on the polymer's final properties can be systematically investigated. innospk.com

Furthermore, quantum chemistry calculations can be used to understand and predict the reactivity of this compound and its derivatives, guiding the development of more efficient synthetic pathways and helping to prevent the formation of undesirable byproducts. emerginginvestigators.org This predictive power is essential for the rational design of next-generation materials and chemicals.

常见问题

Q. Basic

- Gas Chromatography (GC) : Quantifies purity (≥95% by GC) and detects volatile impurities .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (δ ~10 ppm) and distinguish fluorine-induced deshielding effects .

- FT-IR : Identifies carbonyl stretching (~1700 cm⁻¹) and C–F vibrations (~1200 cm⁻¹) .

Cross-referencing with databases like NIST Chemistry WebBook ensures data reliability .

How should researchers address discrepancies in reported physicochemical data (e.g., boiling points)?

Advanced

Discrepancies (e.g., boiling points reported as 55°C at ambient pressure vs. 87°C at 14 mm Hg ) arise from measurement conditions. To resolve:

Verify pressure during boiling point determination.

Replicate experiments using standardized methods (e.g., ASTM distillation).

Consult authoritative sources (e.g., NIST) for validated data .

What synthetic methodologies are effective for producing this compound from 2-methyl-4-fluorotoluene?

Q. Advanced

- Oxidation of Methyl Group : Use MnO₂ or CrO₃ in anhydrous conditions to oxidize the methyl group to an aldehyde.

- Protection-Deprotection Strategies : Protect the aldehyde intermediate with ethylene glycol to prevent over-oxidation.

- Purification : Distillation under reduced pressure or column chromatography to isolate the product .

In what pharmaceutical intermediates is this compound utilized, and what reaction pathways are involved?

Advanced

It serves as a precursor for:

- Schiff Bases : Condensation with amines to form imines for antimicrobial agents.

- Heterocyclic Synthesis : Participation in Friedländer reactions to synthesize quinolines for kinase inhibitors .

Reaction optimization (e.g., solvent selection, catalysis) is critical to minimize side products from steric clashes .

What safety protocols are essential for handling this compound?

Q. Basic

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (risk code Xi ) .

- Ventilation : Use fume hoods to prevent inhalation of vapors.